molecular formula C8H5N3O B15198761 1-Hydroxy-1H-benzo[d]imidazole-2-carbonitrile

1-Hydroxy-1H-benzo[d]imidazole-2-carbonitrile

Cat. No.: B15198761
M. Wt: 159.14 g/mol
InChI Key: MDOGMOWHGBWSHT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-Hydroxy-1H-benzo[d]imidazole-2-carbonitrile is a heterocyclic compound that features an imidazole ring fused with a benzene ring, along with a hydroxyl group and a nitrile group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-Hydroxy-1H-benzo[d]imidazole-2-carbonitrile typically involves the cyclization of amido-nitriles. One common method includes the use of nickel-catalyzed addition to nitrile, followed by proto-demetallation, tautomerization, and dehydrative cyclization . The reaction conditions are generally mild, allowing for the inclusion of various functional groups such as arylhalides and heterocycles .

Industrial Production Methods: Industrial production methods for this compound are not extensively documented. the principles of large-scale organic synthesis, such as optimizing reaction conditions for yield and purity, would apply. This could involve continuous flow reactors and the use of catalysts to enhance reaction efficiency.

Chemical Reactions Analysis

Types of Reactions: 1-Hydroxy-1H-benzo[d]imidazole-2-carbonitrile can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.

    Reduction: The nitrile group can be reduced to primary amines.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the imidazole ring.

Common Reagents and Conditions:

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Catalysts such as palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).

    Substitution: Halogenating agents for electrophilic substitution and nucleophiles like amines for nucleophilic substitution.

Major Products:

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of primary amines.

    Substitution: Various substituted imidazole derivatives depending on the reagents used.

Scientific Research Applications

Mechanism of Action

The mechanism by which 1-Hydroxy-1H-benzo[d]imidazole-2-carbonitrile exerts its effects involves interactions with various molecular targets. The hydroxyl and nitrile groups can participate in hydrogen bonding and other interactions with biological molecules, influencing pathways related to cell signaling, enzyme inhibition, and receptor binding .

Properties

Molecular Formula

C8H5N3O

Molecular Weight

159.14 g/mol

IUPAC Name

1-hydroxybenzimidazole-2-carbonitrile

InChI

InChI=1S/C8H5N3O/c9-5-8-10-6-3-1-2-4-7(6)11(8)12/h1-4,12H

InChI Key

MDOGMOWHGBWSHT-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)N=C(N2O)C#N

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.